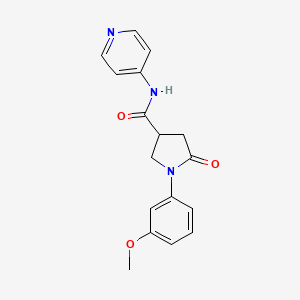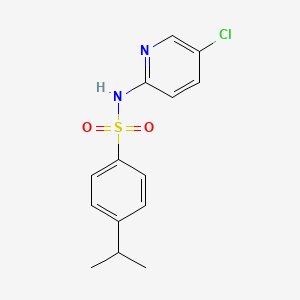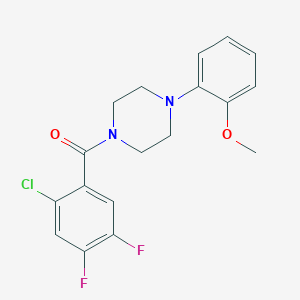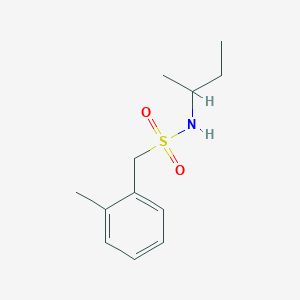
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
説明
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as MQC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide may act through the inhibition of various signaling pathways involved in cell growth and proliferation. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide may modulate the immune response by regulating the activity of immune cells.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to modulate the immune response by regulating the activity of immune cells.
実験室実験の利点と制限
One advantage of using 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential therapeutic applications in various fields. Additionally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is relatively easy to synthesize and purify. However, one limitation of using 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the signaling pathways involved in its therapeutic effects. Another direction is to study the potential toxicity of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and identify any potential side effects. Additionally, future studies could focus on optimizing the synthesis method of 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and developing more efficient purification methods. Finally, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
科学的研究の応用
8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its neuroprotective effects and ability to improve cognitive function. In immunology, 8-methyl-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-5-2-8-18-19(22(27)25-13-16-6-3-9-23-12-16)11-20(26-21(15)18)17-7-4-10-24-14-17/h2-12,14H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJGCLKNOMSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)

![N-cyclopropyl-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4671827.png)


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)

![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)